molecular formula C11H13NO3 B7031776 N-(2-cyclopropyl-2-oxoethyl)-5-methylfuran-2-carboxamide

N-(2-cyclopropyl-2-oxoethyl)-5-methylfuran-2-carboxamide

Cat. No.: B7031776
M. Wt: 207.23 g/mol
InChI Key: YZFZTGLPZLKBSS-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-oxoethyl)-5-methylfuran-2-carboxamide is a chemical compound with a unique structure that includes a cyclopropyl group, a furan ring, and a carboxamide functional group

Properties

IUPAC Name

N-(2-cyclopropyl-2-oxoethyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-2-5-10(15-7)11(14)12-6-9(13)8-3-4-8/h2,5,8H,3-4,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFZTGLPZLKBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-oxoethyl)-5-methylfuran-2-carboxamide typically involves the reaction of 2-cyclopropyl-2-oxoacetic acid with 5-methylfuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-oxoethyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyclopropyl-2-oxoethyl)-5-methylfuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-oxoethyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as esterases and chymotrypsin by binding to their active sites, thereby preventing substrate access and subsequent catalysis. This inhibition can lead to decreased uptake of triglycerides and cholesterol esters in the small intestine, contributing to its hypolipidemic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyclopropyl-2-oxoethyl)-5-methylfuran-2-carboxamide is unique due to its specific combination of a cyclopropyl group, a furan ring, and a carboxamide functional group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit specific enzymes and its potential hypolipidemic effects further distinguish it from similar compounds .

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